2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial and Anti-inflammatory Applications : A study detailed the synthesis of benzothiazole derivatives, which exhibited significant anti-inflammatory and antimicrobial properties, alongside psychotropic activity in vivo. These compounds demonstrated high anti-inflammatory activity, selective cytotoxic effects, and notable sedative action (Zablotskaya et al., 2013)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-psychotropic-zablotskaya/a7f117ed16435045906ea54e5d9e1098/?utm_source=chatgpt].
- Anticancer Potential : Another research initiative synthesized 4-thiazolidinones containing a benzothiazole moiety, showing anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer. This highlights the potential of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010)[https://consensus.app/papers/synthesis-anticancer-activity-evaluation-havrylyuk/9b8e3bc512e254c689796dae6533392a/?utm_source=chatgpt].
Corrosion Inhibition
- Benzothiazole derivatives were investigated for their ability to inhibit corrosion of carbon steel in a hydrochloric acid solution, showcasing their potential in materials science for protecting metals against corrosion (Hu et al., 2016)[https://consensus.app/papers/studies-benzothiazole-derivatives-corrosion-inhibitors-hu/d97d69b8865859c19dc46e0cd5522668/?utm_source=chatgpt].
Molecular Docking and Synthesis for Therapeutic Applications
- Studies on benzothiazole derivatives also include the exploration of their binding modes in protein targets through molecular docking, which is crucial for developing new therapeutic agents. For instance, compounds combining benzisothiazole and 4-thiazolidinone frameworks were designed to affect the inflammatory/oxidative process by inhibiting matrix metalloproteinases (MMPs), potentially aiding in wound healing and treatment of tissue damage (Incerti et al., 2018)[https://consensus.app/papers/4thiazolidinone-derivatives-inhibitors-tissue-damage-incerti/82eeec487653502aac2c80ab9d3d2933/?utm_source=chatgpt].
properties
IUPAC Name |
2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8(2)13(17)15-14-16(3)9-6-10-11(7-12(9)20-14)19-5-4-18-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSPTLGOZEEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=CC3=C(C=C2S1)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide |
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